6-propionylbenzo[d]thiazol-2(3H)-one
Description
Properties
CAS No. |
133044-35-6 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
6-propanoyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H9NO2S/c1-2-8(12)6-3-4-7-9(5-6)14-10(13)11-7/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
FNTVLJBACRTHSY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Synonyms |
2(3H)-Benzothiazolone,6-(1-oxopropyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Key Benzothiazolone Derivatives
Key Findings:
Propionyl Substitution at C6: The addition of a propionyl group at the sixth position (as in this compound) enhances σ-1 receptor affinity (Ki = 4.5 nM) and selectivity over σ-2 subtypes compared to non-acylated analogues like 5a (Ki = 4.1 nM) . This modification also improves metabolic stability when compared to azepane-containing derivatives .
Spacer Length: Shorter methylene spacers between the benzothiazolone core and auxiliary groups (e.g., azepane) correlate with higher σ-1 affinity. For instance, compound 5a (3 methylene units) shows Ki = 4.1 nM, while longer spacers reduce selectivity .
Acyl Moieties: Reducing the aryl acyl group (e.g., compounds 11a–g) increases binding affinity but sacrifices subtype selectivity, suggesting a trade-off between potency and specificity .
Antifungal Analogues: Derivatives with 1,3,4-oxadiazole substituents (e.g., 4d–4g) exhibit moderate antifungal activity against Colletotrichum orbiculare and Botrytis cinerea but lack receptor-binding data, highlighting divergent applications depending on functional groups .
Metabolic Stability and Structural Optimization
- Adamantanamine Substitution: Replacing the metabolically labile azepane ring with 1-adamantanamine in derivatives like compound 11 improves metabolic stability while retaining σ-1 affinity (Ki = 4.5 nM) .
- Synthetic Flexibility: The benzothiazolone core allows diverse modifications, such as alkynyl (e.g., 3gl) or methoxyphenyl groups (e.g., 3hf), though these variants prioritize synthetic feasibility over receptor targeting .
Preparation Methods
Reaction Mechanism and Optimization
The acylation proceeds via the formation of an acylium ion from propionyl chloride, activated by AlCl<sub>3</sub>. The electron-rich aromatic ring of 2-hydroxybenzothiazole directs the acyl group to the para position relative to the hydroxyl group, yielding the 6-propionyl derivative. Key parameters include:
-
Catalyst Loading : A molar ratio of 6.6:1 (AlCl<sub>3</sub> to 2-hydroxybenzothiazole) ensures complete activation of the acylating agent.
-
Solvent System : Dimethylformamide (DMF) acts as both solvent and co-catalyst, enhancing reaction efficiency.
-
Temperature and Time : Heating at 85°C for 3 hours balances reaction completeness and minimizing side products.
Table 1: Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Starting Material | 2-Hydroxybenzothiazole (5.4 g) |
| Acylating Agent | Propionyl Chloride (3.46 mL) |
| Catalyst | AlCl<sub>3</sub> (35.5 g) |
| Solvent | DMF (5.96 mL) |
| Temperature | 85°C |
| Reaction Time | 3 hours |
| Yield | 54% |
Purification and Characterization
The crude product is isolated by filtration, washed with water, and recrystallized from a toluene/dioxane (2:1) mixture. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 11.76 (br s, 1H, NH), 7.33 (s, 1H, Ar-H), 7.05 (d, J = 8.1 Hz, 1H, Ar-H), 6.99 (d, J = 8.1 Hz, 1H, Ar-H), 2.50 (t, J = 7.4 Hz, 2H, CH<sub>2</sub>), 1.56–1.50 (m, 2H, CH<sub>2</sub>), 0.84 (t, J = 7.3 Hz, 3H, CH<sub>3</sub>).
-
<sup>13</sup>C NMR (DMSO-d<sub>6</sub>) : δ 170.54 (C=O), 138.87, 132.87, 132.63, 125.62, 121.79 (Ar-C), 103.79 (C-S), 37.04 (CH<sub>2</sub>), 28.58 (CH<sub>2</sub>), 13.81 (CH<sub>3</sub>).
Alternative Approaches and Feasibility
While the Friedel-Crafts method remains dominant, alternative strategies have been explored for related benzothiazolone derivatives.
Hantzsch Thiazole Synthesis
The Hantzsch method, which condenses thioamides with α-halo carbonyl compounds, is widely used for thiazole ring formation. However, adapting this to synthesize this compound would require pre-functionalized starting materials, complicating regioselectivity.
Direct Propionylation via Grignard Reagents
Propionylation using Grignard reagents (e.g., CH<sub>3</sub>CH<sub>2</sub>MgBr) could theoretically introduce the acyl group. However, competing side reactions (e.g., over-alkylation) and poor compatibility with the benzothiazolone scaffold limit its utility.
Challenges and Optimization Strategies
Yield Limitations
The moderate yield (54%) in the Friedel-Crafts route arises from:
-
Incomplete Acylation : Steric hindrance from the benzothiazolone ring.
-
Side Reactions : Competing ortho-acylation or decomposition of the acylium ion.
Table 2: Yield Improvement Strategies
| Strategy | Expected Outcome |
|---|---|
| Microwave Assistance | Reduced reaction time |
| Catalytic Recycling | Lower AlCl<sub>3</sub> waste |
| Solvent Optimization | Enhanced solubility |
Scalability and Industrial Relevance
Scaling this synthesis requires addressing:
-
Catalyst Handling : AlCl<sub>3</sub> is hygroscopic and corrosive.
-
Solvent Recovery : DMF recycling via distillation improves cost-efficiency.
Applications in Radioligand Development
This compound serves as a precursor to SN56, a σ<sub>1</sub> receptor probe. Its radiolabeling ([<sup>3</sup>H]-SN56) involves bromination followed by tritium exchange, achieving a specific activity of 30 Ci/mmol.
"The synthesis of this compound exemplifies the interplay between classical organic chemistry and modern pharmacological applications."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
